silane CAS No. 66858-75-1](/img/structure/B14473125.png)
[(1-Iodoheptyl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Iodoheptyl)oxysilane is an organosilicon compound with the molecular formula C10H23IOSi. This compound is characterized by the presence of an iodine atom attached to a heptyl group, which is further connected to a trimethylsilane group through an oxygen atom. The unique structure of (1-Iodoheptyl)oxysilane makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Iodoheptyl)oxysilane typically involves the reaction of heptyl iodide with trimethylsilanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The general reaction scheme is as follows:
Heptyl Iodide+Trimethylsilanol→(1-Iodoheptyl)oxysilane
Industrial Production Methods
In an industrial setting, the production of (1-Iodoheptyl)oxysilane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Iodoheptyl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as halides, amines, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding heptyl silane derivative.
Oxidation Reactions: The silane group can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: The major products are the substituted heptyl silane derivatives.
Reduction Reactions: The major product is the heptyl silane derivative.
Oxidation Reactions: The major products are silanols or siloxanes.
Aplicaciones Científicas De Investigación
(1-Iodoheptyl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: (1-Iodoheptyl)oxysilane is used in the development of novel drug delivery systems. Its ability to form stable bonds with biological molecules makes it a potential candidate for targeted drug delivery.
Industry: The compound is used in the production of specialty coatings and adhesives. Its unique properties, such as hydrophobicity and thermal stability, make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (1-Iodoheptyl)oxysilane involves the interaction of its functional groups with specific molecular targets. The iodine atom can participate in halogen bonding, while the silane group can form stable bonds with oxygen and nitrogen atoms in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Bromoheptyl)oxysilane
- (1-Chloroheptyl)oxysilane
- (1-Fluoroheptyl)oxysilane
Uniqueness
(1-Iodoheptyl)oxysilane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and lower electronegativity of iodine make it more reactive in substitution and reduction reactions, providing unique opportunities for chemical modifications.
Propiedades
Número CAS |
66858-75-1 |
|---|---|
Fórmula molecular |
C10H23IOSi |
Peso molecular |
314.28 g/mol |
Nombre IUPAC |
1-iodoheptoxy(trimethyl)silane |
InChI |
InChI=1S/C10H23IOSi/c1-5-6-7-8-9-10(11)12-13(2,3)4/h10H,5-9H2,1-4H3 |
Clave InChI |
IRHHSMZWWXNXGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(O[Si](C)(C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


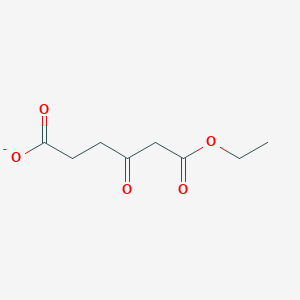
methanone](/img/structure/B14473048.png)
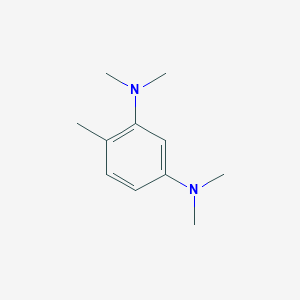
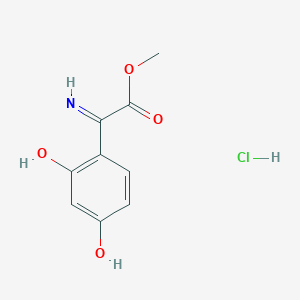

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
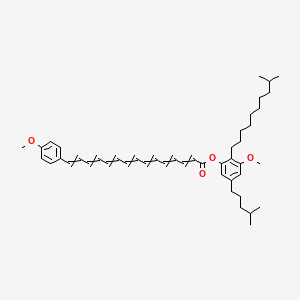
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)


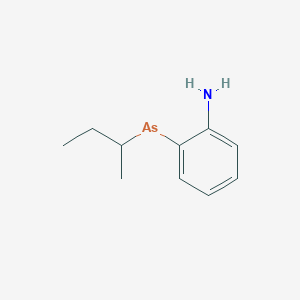
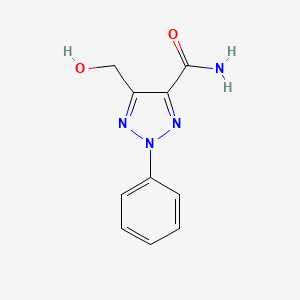
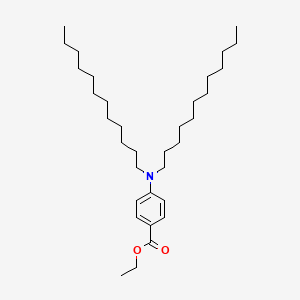
oxophosphanium](/img/structure/B14473122.png)
